7H-pyrrolo[3,2-f]quinoxaline
Description
Structure
3D Structure
Properties
CAS No. |
109434-41-5 |
|---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4H-pyrrolo[3,2-f]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-9-10(13-6-5-12-9)7-3-4-11-8(1)7/h1-6,12H |
InChI Key |
JOUGPRUYMOPGKX-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C3=CC=NC3=CC=C2N1 |
Isomeric SMILES |
C1=CC2=NC=CN=C2C3=C1NC=C3 |
Canonical SMILES |
C1=CC2=NC=CN=C2C3=C1NC=C3 |
Synonyms |
1H-Pyrrolo[3,2-f]quinoxaline (9CI) |
Origin of Product |
United States |
Synthetic Strategies for 7h Pyrrolo 3,2 F Quinoxaline and Its Functionalized Derivatives
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of all starting materials. ias.ac.in This approach is characterized by its operational simplicity, reduction of waste, and high atom economy, aligning with the principles of green chemistry. ias.ac.in Several MCRs have been developed for the synthesis of functionalized 7H-pyrrolo[3,2-f]quinoxaline derivatives. ias.ac.inresearchgate.netresearchgate.net
Acid-Catalyzed Three-Component Reaction of Arylglyoxals, Quinoxalin-6-amine, and Cyclic 1,3-Dicarbonyl Compounds
A prominent and efficient method for synthesizing this compound derivatives involves an acid-catalyzed three-component domino reaction. researchgate.netresearchgate.netresearchgate.netuco.es This reaction brings together arylglyoxals, quinoxalin-6-amine, and cyclic 1,3-dicarbonyl compounds like 4-hydroxycoumarin (B602359) or 4-hydroxyquinolin-2(1H)-one. ias.ac.inresearchgate.netresearchgate.net This one-pot synthesis is lauded for its high efficiency and the generation of water as the primary byproduct. ias.ac.inuco.es
The proposed mechanism for this transformation involves a series of cascade reactions. It is suggested that the reaction initiates with the condensation of the arylglyoxal with the 1,3-dicarbonyl compound, such as 4-hydroxycoumarin, to form a stable Knoevenagel intermediate. ias.ac.in Subsequently, a Michael addition of quinoxalin-6-amine to this intermediate occurs, followed by an intramolecular cyclization and dehydration, ultimately leading to the formation of the fused this compound ring system. researchgate.net
The versatility of this three-component reaction has been demonstrated by employing a variety of arylglyoxals bearing different substituents on the benzene (B151609) ring. ias.ac.in The reaction tolerates a range of functional groups, including nitro, chloro, bromo, methyl, methoxy (B1213986), and phenyl groups, as well as naphthyl moieties, affording the corresponding this compound derivatives in good to excellent yields (72–95%). ias.ac.in
A notable electronic effect has been observed regarding the substituents on the arylglyoxal. ias.ac.in Arylglyoxals with electron-withdrawing groups exhibit higher reactivity compared to those with electron-donating groups. ias.ac.in This is attributed to the increased electrophilicity of the arylglyoxal, which facilitates the initial Knoevenagel condensation with the 1,3-dicarbonyl compound. ias.ac.in
Table 1: Substrate Scope of the Three-Component Reaction
| Entry | Arylglyoxal Substituent | Yield (%) |
|---|---|---|
| 1 | H | 75 |
| 2 | 4-Cl | 85 |
| 3 | 4-Br | 82 |
| 4 | 4-NO₂ | 95 |
| 5 | 4-CH₃ | 72 |
| 6 | 4-OCH₃ | 78 |
| 7 | 4-Ph | 80 |
This table is a representative example based on reported findings and may not be exhaustive. ias.ac.in
The efficiency of the synthesis is significantly influenced by reaction parameters such as temperature, solvent, and catalyst loading. ias.ac.in
Temperature: The reaction yield is temperature-dependent. For instance, in ethanol (B145695), increasing the temperature from 25°C to 50°C, and further to reflux, resulted in a substantial increase in the yield of the desired product from very low to 41% and 75%, respectively. ias.ac.in
Solvent: Various solvents have been investigated, including ethanol, dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), and water. ias.ac.in Ethanol has been identified as the optimal solvent for this transformation. ias.ac.inresearchgate.net Attempts to perform the reaction under solvent-free conditions were not successful. ias.ac.in
Catalyst Loading: The reaction proceeds smoothly under acidic conditions, with acetic acid proving to be a highly effective catalyst. ias.ac.inresearchgate.net The use of an acid catalyst is beneficial for improving the yield. ias.ac.in However, increasing the catalyst loading beyond a certain point does not lead to a significant change in the yield and can complicate the system, especially when acetic acid is used as the solvent. ias.ac.in
Table 2: Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | 25 | None | Low |
| 2 | EtOH | 50 | None | 41 |
| 3 | EtOH | Reflux | None | 75 |
| 4 | DMF | Reflux | None | Lower |
| 5 | CH₃CN | Reflux | None | Lower |
| 6 | H₂O | Reflux | None | Lower |
| 7 | EtOH | Reflux | HOAc | >75 |
This table summarizes the general trends observed during reaction optimization. ias.ac.in
The reaction demonstrates excellent regioselectivity in the formation of the fused ring system. researchgate.net The specific annulation to form the this compound isomer is consistently observed. This high degree of regiocontrol is a significant advantage of this synthetic method. researchgate.netdntb.gov.ua
Optimization of Reaction Parameters (Temperature, Solvent, Catalyst Loading)
One-Pot Synthetic Methodologies
The acid-catalyzed three-component reaction described above is a prime example of a one-pot synthesis. ias.ac.inresearchgate.netuco.es Such methodologies are highly advantageous as they simplify the synthetic process by avoiding the isolation of intermediates, thereby saving time, resources, and reducing waste. ias.ac.in The successful gram-scale synthesis of a selected product using this one-pot method highlights its applicability for bulk production. ias.ac.in
Other Reported Synthetic Pathways Leading to the Pyrrolo[3,2-f]quinoxaline Core
While the synthesis of the pyrrolo[3,2-f]quinoxaline skeleton has been less explored compared to its isomers, specific pathways have been developed for its construction. tandfonline.com
Condensation reactions are a fundamental class of organic reactions where two molecules combine to form a larger molecule, typically with the loss of a small molecule like water. wikipedia.orgebsco.com This strategy has been effectively applied to the synthesis of functionalized this compound derivatives through a one-pot, three-component domino reaction. researchgate.net
A recently developed acid-catalyzed, three-component reaction provides an efficient route to novel this compound derivatives. ias.ac.inuco.es This method involves the reaction of quinoxalin-6-amine, various arylglyoxal monohydrates, and a cyclic 1,3-dicarbonyl compound, such as 4-hydroxycoumarin or 4-hydroxyquinolin-2(1H)-one. tandfonline.comias.ac.in The reaction is typically catalyzed by acetic acid and performed in ethanol under reflux conditions, demonstrating high regioselectivity and operational simplicity with water as the main byproduct. researchgate.netias.ac.in
The optimization of this reaction has been studied, showing that the choice of catalyst and solvent significantly impacts the yield. For instance, using acetic acid as a catalyst in refluxing ethanol dramatically improves the product yield compared to performing the reaction without a catalyst or in other solvents. tandfonline.com
Table 1: Optimization of Three-Component Reaction Conditions for Product 4a tandfonline.com
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | EtOH | Reflux | 8 | 34 |
| 2 | Acetic Acid (10) | EtOH | Reflux | 3 | 78 |
| 3 | Acetic Acid (10) | CH3CN | Reflux | 5 | 62 |
| 4 | Acetic Acid (10) | DMF | Reflux | 5 | 55 |
| 5 | Acetic Acid (10) | H2O | Reflux | 8 | <10 |
| 6 | TFA (10) | EtOH | Reflux | 3 | 81 |
| 7 | p-TSA (10) | EtOH | Reflux | 4 | 65 |
The proposed mechanism for this transformation begins with the condensation of quinoxalin-6-amine and the arylglyoxal to form an enamine intermediate, which then undergoes a Michael addition with the 1,3-dicarbonyl compound, followed by cyclization and dehydration to yield the final fused heterocyclic system. tandfonline.com
Analogous Synthetic Routes for Related Pyrroloquinoxaline Isomers and Derivatives
The synthesis of other pyrroloquinoxaline isomers, such as pyrrolo[1,2,3-de]quinoxalines and pyrrolo[2,3-b]quinoxalines, has been more extensively reported, utilizing a range of catalytic systems.
A gold-catalyzed protocol has been developed for the synthesis of functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines. mdpi.comnih.gov This method relies on the intramolecular hydroamination of suitably substituted N-alkynyl indoles. mdpi.com The reaction proceeds under mild conditions and demonstrates high selectivity, exclusively forming the 6-exo-dig cyclization product, which subsequently isomerizes to the final aromatic compound. mdpi.com This synthetic route is compatible with a wide array of functional groups on the starting indole (B1671886), including halogens, alkoxyl, cyano, ketone, and ester groups, allowing for the isolation of the desired tricyclic products in good to high yields. mdpi.comnih.gov Theoretical calculations have been used to support the proposed reaction mechanism. nih.govresearchgate.net
Table 2: Gold-Catalyzed Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines mdpi.com
| Entry | Substituent (R) | Product | Yield (%) |
| 1 | H | 2a | 85 |
| 2 | 5-Me | 2b | 80 |
| 3 | 5-OMe | 2c | 94 |
| 4 | 5-F | 2d | 95 |
| 5 | 5-Cl | 2e | 99 |
| 6 | 5-Br | 2f | 99 |
| 7 | 5-CN | 2g | 80 |
| 8 | 6-Cl | 2h | 99 |
Palladium and Copper-Catalyzed Reactions for Pyrrolo[2,3-b]quinoxalines
Palladium and copper catalysts have proven effective in constructing the pyrrolo[2,3-b]quinoxaline core. One such method involves a palladium-catalyzed reaction between 3-chloroquinoxalin-2-amines and internal alkynes. researchgate.net This process, conducted in the presence of Pd(OAc)₂, NaOAc, and KOtBu in DMSO, yields 1,2,3-trisubstituted pyrrolo[2,3-b]quinoxalines in good yields (65–92%). researchgate.net
Copper catalysis offers another efficient route. 2-Aryl and 2-heteroaryl pyrrolo[2,3-b]quinoxalines can be prepared in good to high yields through the reaction of various functionalized 1-alkynes with 2-bromo-3-trifluoroacetamidoquinoxaline. thieme-connect.com This reaction is typically catalyzed by a system comprising CuI, PPh₃, and K₂CO₃ in dioxane at 110 °C. thieme-connect.com The method tolerates a broad range of functional groups on the alkyne partner, including ethers, alcohols, amides, and ketones. thieme-connect.com Additionally, copper-catalyzed Ugi-C/Ugi-N-arylation sequences have been reported for the synthesis of related indolo/pyrroloquinoxalines. rsc.org
In recent years, there has been a significant push towards developing synthetic methods that avoid transition metals to improve the environmental sustainability and cost-effectiveness of chemical processes. rsc.org Several metal-free approaches for the synthesis of quinoxalines and their fused derivatives have been reported. rsc.orgresearchgate.net
One notable strategy is an iodine-mediated, one-pot synthesis of pyrrolo[1,2-a]quinoxalines that utilizes epoxides as alkyl precursors under metal-free conditions. mdpi.com Another example is a catalyst-free, three-component reaction of 1,2-diaminobenzene, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate, which forms functionalized pyrrolo[1,2-a]quinoxaline (B1220188) derivatives in good yields. beilstein-journals.org Furthermore, the reaction of o-phenylenediamines with ynones can proceed under metal-free conditions to produce substituted quinoxalines through a sequence of Michael addition, condensation, and C-α-CH₂-extrusion. organic-chemistry.org These methods provide valuable alternatives to traditional metal-catalyzed reactions for constructing quinoxaline-based heterocyclic systems. rsc.org
Advanced Spectroscopic Characterization and Structural Analysis of 7h Pyrrolo 3,2 F Quinoxaline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 7H-pyrrolo[3,2-f]quinoxaline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for a complete assignment of the molecular structure.
¹H NMR Spectroscopy: In the ¹H NMR spectra of this compound derivatives, the proton signals appear at characteristic chemical shifts (δ) that are influenced by their electronic environment and coupling interactions with neighboring protons. For instance, in a series of newly synthesized derivatives, the NH proton of the pyrrole (B145914) ring typically appears as a singlet at a downfield chemical shift, such as δ 10.91 ppm, due to its acidic nature and involvement in the heterocyclic aromatic system. ias.ac.in Protons on the quinoxaline (B1680401) and pyrrole rings exhibit distinct signals in the aromatic region of the spectrum. For example, in ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, two doublets of doublets are observed around 8.41 ppm and 8.05 ppm, corresponding to the protons at the 5 and 8 positions of the quinoxaline moiety. rsc.org The specific substitution pattern on the core structure will significantly influence the exact chemical shifts and splitting patterns observed.
¹³C NMR Spectroscopy: Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the this compound scaffold are indicative of their hybridization and electronic density. Aromatic carbons typically resonate in the range of δ 110-160 ppm. For example, in a series of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, a related heterocyclic system, the carbon signals were observed in regions characteristic of the fused aromatic rings. mdpi.com
Detailed analysis of both ¹H and ¹³C NMR spectra, often aided by two-dimensional NMR techniques such as COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the synthesized this compound derivatives.
Table 1: Representative ¹H and ¹³C NMR Data for Pyrroloquinoxaline Derivatives Interactive data table available online.
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Pyrrolo[1,2-a]quinoxaline (B1220188) | 8.79 (s, 1H), 7.94 (dd, J = 8.0, 1.1 Hz, 1H), 7.89 (s, 1H), 7.82 (d, J = 8.2 Hz, 1H), 7.50–7.47 (m, 1H), 7.44–7.40 (m, 1H), 6.88–6.85 (m, 2H) | 145.7, 135.8, 130.1, 128.0, 127.8, 126.5, 125.1, 114.2, 114.0, 113.8, 107.3 | rsc.org |
| 7-Methylpyrrolo[1,2-a]quinoxaline | Not available | Not available | rsc.org |
| 7-Methoxypyrrolo[1,2-a]quinoxaline | 8.75 (s, 1H), 7.79 (t, J = 1.4 Hz, 1H), 7.69 (d, J = 9.0 Hz, 1H), 7.40 (d, J = 2.8 Hz, 1H), 7.07 (dd, J = 9.2, 2.8 Hz, 1H), 6.85–6.79 (m, 2H), 3.88 (s, 3H) | 157.1, 145.9, 136.8, 126.2, 122.3, 116.7, 114.7, 113.9, 113.7, 111.4, 107.1, 55.7 | rsc.org |
| 3-Bromo-1-(p-tolyl)pyrrolo[1,2-a]quinoxaline | 8.81 (s, 1H), 7.95 (dd, J = 8.0, 1.6 Hz, 1H), 7.41–7.34 (m, 4H), 7.31 (d, J = 8.0 Hz, 2H), 7.14 (td, J = 8.0, 1.6 Hz, 1H), 6.77 (s, 1H), 2.48 (s, 3H) | 144.38, 139.40, 137.27, 132.62, 130.30, 130.03, 129.71, 128.63, 127.05, 125.58, 124.70, 118.63, 116.51, 95.82, 21.60 | rsc.org |
| 4-Propyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline | 8.22 (d, J = 8.2, 1.7 Hz, 1H), 8.12 (dd, J = 7.9, 1.7 Hz, 1H), 7.80 (d, J = 5.1 Hz, 1H), 7.72–7.64 (m, 2H), 7.22 (d, J = 5.2 Hz, 1H), 4.46 (t, J = 7.2 Hz, 2H), 2.00 (sext, J = 7.3 Hz, 2H), 1.00 (t, J = 7.3 Hz, 3H) | 152.4, 146.7, 139.1, 138.7, 137.3, 134.2, 128.8, 127.9, 127.5, 126.2, 112.3, 111.3, 45.1, 22.7, 11.5 | mdpi.com |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. In the context of this compound derivatives, IR spectra provide valuable information about the presence of N-H, C=O, and C-N bonds, as well as the vibrations of the aromatic rings.
The N-H stretching vibration of the pyrrole ring is a key feature, typically appearing as a sharp or broad band in the region of 3100-3500 cm⁻¹. For example, a synthesized this compound derivative showed a characteristic N-H stretching frequency at 3327 cm⁻¹. researchgate.net If the derivative contains a carbonyl group, a strong absorption band corresponding to the C=O stretch will be observed in the range of 1650-1750 cm⁻¹. researchgate.net The IR spectra also display a series of bands in the 1400-1600 cm⁻¹ region, which are attributed to the C=C and C=N stretching vibrations within the fused aromatic ring system.
Table 2: Characteristic IR Absorption Bands for Pyrroloquinoxaline Derivatives Interactive data table available online.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Example Compound/Derivative | Reference |
| N-H Stretch (pyrrole) | 3100-3500 | Spiro[indolin-3,2′-pyrrolidin]-2-one derivative | researchgate.net |
| C=O Stretch | 1650-1750 | Spiro[indolin-3,2′-pyrrolidin]-2-one derivative | researchgate.net |
| C=C and C=N Stretch (aromatic) | 1400-1600 | General pyrroloquinoxaline derivatives | ias.ac.inmdpi.com |
| C-H Stretch (aromatic) | 3000-3100 | General pyrroloquinoxaline derivatives | researchgate.net |
| C-H Stretch (aliphatic) | 2850-3000 | 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with high precision. This allows for the unambiguous confirmation of the molecular formula of the synthesized this compound derivatives. By comparing the experimentally measured mass to the calculated mass for the proposed molecular formula, the elemental composition can be verified.
Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions from the sample. rsc.orgrsc.orgmdpi.com The high resolving power of the mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, enables the differentiation of ions with very similar nominal masses. For example, for the parent pyrrolo[1,2-a]quinoxaline, the calculated mass for the protonated molecule [M+H]⁺ (C₁₁H₉N₂) is 169.0766, and the experimentally found mass was also 169.0766, confirming the molecular formula. rsc.org This level of accuracy is crucial for validating the identity of newly synthesized compounds.
Table 3: HRMS Data for Representative Pyrroloquinoxaline Derivatives Interactive data table available online.
| Compound/Derivative | Molecular Formula | Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
| Pyrrolo[1,2-a]quinoxaline | C₁₁H₈N₂ | [M+H]⁺ | 169.0766 | 169.0766 | rsc.org |
| 7-Methoxypyrrolo[1,2-a]quinoxaline | C₁₂H₁₀N₂O | [M+H]⁺ | 199.0871 | 199.0869 | rsc.org |
| 3-Bromo-1-(p-tolyl)pyrrolo[1,2-a]quinoxaline | C₁₈H₁₃BrN₂ | [M+H]⁺ | 337.0335 | 337.0333 | rsc.org |
| 1,3-Dibromo-4-(4-nitrophenyl)pyrrolo[1,2-a]quinoxaline | C₁₇H₉Br₂N₃O₂ | [M+H]⁺ | 445.9134 | 445.9131 | rsc.org |
| 4-Propyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline | C₁₅H₁₃N₃S | [M+H]⁺ | 268.0903 | 268.0906 | mdpi.com |
X-ray Diffraction Analysis of Cocrystals for Ligand-Target Binding Mode Elucidation (Applicable to Derivatives of Similar Scaffolds)
While single crystal X-ray diffraction of the parent this compound may not be readily available, the technique is highly applicable to its derivatives and cocrystals of similar scaffolds. X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.
In the context of drug discovery and materials science, forming cocrystals of a target molecule with a ligand or another active pharmaceutical ingredient (API) is a common strategy. esrf.frresearchgate.netd-nb.info X-ray diffraction analysis of these cocrystals can elucidate the specific binding modes and non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the association between the molecules. researchgate.net For instance, the crystal structure of a cocrystal involving quinoxaline and a Schiff base was determined by single-crystal X-ray diffraction, revealing a 1:1:1 stoichiometric ratio with a solvent water molecule. researchgate.net
Powder X-ray diffraction (PXRD) is another valuable technique, particularly when single crystals are difficult to obtain. d-nb.inforesearchgate.netnih.gov PXRD can be used to identify the crystalline phase of a bulk sample, confirm the formation of a cocrystal, and even monitor the progress of mechanochemical synthesis in real-time. esrf.frresearchgate.net The diffraction pattern of a cocrystal will be unique and different from the patterns of the individual components. researchgate.net
Elemental Analysis for Confirmation of Compound Purity and Stoichiometry
Elemental analysis provides a fundamental confirmation of a compound's purity and empirical formula by determining the percentage composition of its constituent elements (typically carbon, hydrogen, and nitrogen). The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.
For newly synthesized this compound derivatives, elemental analysis is a standard characterization technique. For example, in the synthesis of various pyrrolo[3,4-b]quinoxaline 4,9-dioxides, the calculated and found percentages for C, H, N, and Br were reported to be in good agreement, supporting the proposed structures. clockss.org
Table 4: Elemental Analysis Data for a Representative Pyrroloquinoxaline Derivative Interactive data table available online.
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
| 2-Benzoyl-3-bromomethylquinoxaline 1,4-dioxide derivative | C₂₂H₁₅N₂O₃Br | C | 60.70 | 60.48 | clockss.org |
| H | 3.47 | 3.45 | clockss.org | ||
| N | 6.43 | 6.51 | clockss.org | ||
| Br | 18.36 | 18.74 | clockss.org |
Computational Chemistry and Theoretical Investigations of 7h Pyrrolo 3,2 F Quinoxaline
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the 7H-pyrrolo[3,2-f]quinoxaline system. These studies provide insights into the molecule's electronic structure, which governs its reactivity and photophysical behavior.
Research on related quinoxaline (B1680401) derivatives demonstrates the utility of DFT calculations at levels like B3LYP/cc-pVDZ to determine optimized molecular geometries and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). google.com The distribution and energy levels of these orbitals are key indicators of a molecule's semiconducting properties and its potential as an electron donor or acceptor in chemical reactions. google.com For instance, in analogous systems, the HOMO is often localized on the electron-rich pyrrole (B145914) or thiophene (B33073) moieties, while the LUMO is centered on the electron-accepting quinoxaline core. google.comias.ac.in This separation of frontier orbitals is crucial for applications in organic electronics and for understanding charge-transfer interactions. ias.ac.in
Furthermore, quantum-chemical studies on related N-heterocycles have successfully established relationships between electronic structure and biological activity. researchgate.net By calculating local atomic reactivity indices, it is possible to build partial pharmacophores that suggest how a molecule interacts with a biological target, indicating which atoms are likely to engage with electron-rich or electron-poor centers in an enzyme's active site. researchgate.net
Table 1: Representative Quantum Mechanical Descriptors for Heterocyclic Systems (Note: This table is illustrative of typical data obtained for related heterocyclic systems, as specific values for this compound are not publicly available.)
| Descriptor | Typical Value/Observation for Related Quinoxalines | Significance |
| HOMO Energy | -5.0 to -6.0 eV | Indicates electron-donating ability; higher energy suggests greater reactivity with electrophiles. |
| LUMO Energy | -2.0 to -3.0 eV | Indicates electron-accepting ability; lower energy suggests greater reactivity with nucleophiles. |
| HOMO-LUMO Gap | 2.5 to 3.5 eV | Relates to chemical stability and electronic excitation energy. A smaller gap suggests easier excitation. |
| Dipole Moment | 1.5 to 3.0 D | Influences solubility and intermolecular interactions, including binding to polar sites on proteins. |
Mechanistic Pathway Elucidation through Computational Modeling (e.g., Transition States, Energetics)
Computational modeling is instrumental in mapping out the reaction mechanisms for the synthesis of complex heterocycles like this compound. A plausible mechanism for the formation of the core scaffold involves a multi-component reaction (MCR). One such reaction is the acid-catalyzed condensation of quinoxalin-6-amine, an arylglyoxal, and a 1,3-dicarbonyl compound like 4-hydroxycoumarin (B602359). researchgate.netresearchgate.net
The proposed mechanism for this transformation likely proceeds through several key steps:
Knoevenagel Condensation: The reaction initiates with the condensation between the arylglyoxal and the 1,3-dicarbonyl compound to form a reactive intermediate. researchgate.net The reactivity of this step can be influenced by the electronic nature of substituents on the arylglyoxal, with electron-withdrawing groups often accelerating the reaction. researchgate.net
Michael Addition: The amino group of quinoxalin-6-amine then acts as a nucleophile, attacking the intermediate in a Michael addition.
Intramolecular Cyclization and Dehydration: Subsequent intramolecular cyclization followed by dehydration (aromatization) leads to the formation of the fused pyrrole ring, yielding the final this compound derivative. researchgate.netresearchgate.net
Theoretical calculations can be employed to model the energetics of this pathway, identifying the transition states and intermediates. By calculating the activation energies for each step, chemists can understand the reaction kinetics, predict the regioselectivity, and optimize reaction conditions for higher yields. researchgate.net For example, computational studies on similar cyclization reactions have helped to rationalize the observed product distribution and the role of the catalyst.
Molecular Docking Simulations for Ligand-Target Interaction Predictions (e.g., Kinase Binding Sites, Tubulin Colchicine (B1669291) Site)
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. This method is central to the structure-based design of new drugs. Derivatives of the broader pyrrolo-quinoxaline family have been extensively studied as inhibitors of various protein kinases and tubulin.
For instance, docking studies on related pyrrolo[3,2-f]quinolinones have shown that these molecules can bind effectively to the colchicine site of tubulin, a key target for anticancer agents. researchgate.net These simulations reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net Similarly, various quinoxaline derivatives have been docked into the ATP-binding cleft of kinases like Eph Tyrosine Kinase and Focal Adhesion Kinase (FAK). researchgate.net The pyrrolo-quinoxaline scaffold can mimic the adenine (B156593) part of ATP, forming crucial hydrogen bonds with the hinge region of the kinase. researchgate.net
Table 2: Example of Molecular Docking Results for a Related Pyrrolo-Heterocycle (Compound 5f) with Target Proteins researchgate.net
| Target Protein | Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Illustrative) |
| Tubulin | Colchicine Site | -8.5 | Cys241, Leu248, Ala316 |
| Aurora Kinase A | ATP-binding cleft | -9.2 | Leu215, Ala217, Glu260 |
| JAK1 | ATP-binding cleft | -7.9 | Leu959, Val967, Arg1007 |
These computational predictions are invaluable for understanding the mechanism of action and for guiding the synthesis of new derivatives with improved selectivity and potency.
Predictive Modeling of Pharmacological Profiles (e.g., Antioxidant Potential, ADMET Prediction excluding dosage/safety)
Computational methods are increasingly used to predict the pharmacological and pharmacokinetic profiles of new chemical entities. This includes evaluating their potential as antioxidants and predicting their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
The antioxidant potential of quinoxaline derivatives can be assessed computationally by calculating properties like bond dissociation energies and ionization potentials, which relate to their ability to scavenge free radicals. acs.org Studies on related pyrrolo[2,3-b]quinoxalines have employed computational chemistry to examine their radical scavenging activity against biologically relevant species like hydroxyl (HO•) and hydroperoxyl (HOO•) radicals. acs.org
ADMET prediction models are used to filter drug candidates at an early stage. Computational tools can estimate physicochemical properties like solubility and lipophilicity (LogP), as well as predict metabolic stability and potential interactions with cytochrome P450 enzymes. researchgate.net For many quinoxaline-based compounds, these in silico studies have shown compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five, suggesting good potential for oral bioavailability. researchgate.net
Structure-Based Design Principles Guided by Computational Methods
The insights gained from computational studies culminate in structure-based drug design, a rational approach to developing new therapeutic agents. By combining quantum mechanics, molecular docking, and predictive modeling, chemists can design novel this compound derivatives with specific biological activities.
The general principles involve:
Scaffold Hopping and Modification: Using the this compound core as a starting point, computational models can explore how modifications to the scaffold affect target binding and pharmacological properties. researchgate.net
Identification of Key Interactions: Docking simulations identify the crucial hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity. researchgate.net This knowledge allows for the targeted addition or modification of functional groups to enhance these interactions. For example, if a simulation shows an unoccupied hydrophobic pocket in the target's active site, a derivative with a lipophilic group at the corresponding position can be designed. researchgate.net
Optimization of Pharmacokinetics: ADMET predictions help in fine-tuning the molecule to ensure it has a favorable pharmacokinetic profile, improving its chances of becoming a successful drug candidate. researchgate.net
This iterative cycle of design, synthesis, and testing, heavily guided by computational chemistry, accelerates the discovery of new and effective drugs based on the this compound scaffold.
Molecular Mechanisms and Biological Applications in Chemical Biology for 7h Pyrrolo 3,2 F Quinoxaline Derivatives
Mechanisms of Action in Cellular Processes
Cell Cycle Regulation and Apoptosis Induction (e.g., G2/M Phase Arrest, Caspase-Dependent Apoptotic Cell Death)
Derivatives of the broader quinoxaline (B1680401) family have demonstrated significant capabilities in modulating the cell cycle and inducing programmed cell death, known as apoptosis, in cancer cells. Certain indeno[1,2-b]quinoxaline derivatives have been shown to halt the cell cycle in the G2/M phase, which is a critical checkpoint for cell division. researchgate.net This arrest is followed by the initiation of apoptotic cell death. researchgate.net Flow cytometric analysis of human cancer cell lines, such as MCF-7 (breast cancer), treated with these compounds revealed a significant accumulation of cells in the G2/M phase. researchgate.net
The induction of apoptosis by these compounds is often mediated through caspase-dependent pathways. researchgate.net Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. Studies have shown that treatment with active quinoxaline derivatives leads to a significant increase in the activity of caspase-3, a key executioner caspase. researchgate.netresearchgate.net This activation is consistent with the observed downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as BAX. researchgate.net The disruption of the mitochondrial membrane potential and subsequent release of cytochrome c are also implicated mechanisms that lead to caspase activation. nih.gov For instance, a novel quinazoline (B50416) derivative, WYK431, was found to induce apoptosis associated with the activation of caspase-3 and caspase-9 in human gastric cancer cells. nih.gov This collective evidence points to a mechanism where these heterocyclic compounds disrupt normal cell cycle progression, leading to a cascade of molecular events that culminate in the programmed death of cancer cells. researchgate.net
Anti-apoptotic Activity via Mcl-1 Protein Inhibition (for related compounds)
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma-2 (Bcl-2) family. frontiersin.org Its overexpression is a common feature in many cancers, contributing to tumor cell survival and resistance to conventional therapies. frontiersin.orgacs.org Consequently, inhibiting Mcl-1 has emerged as a promising strategy in cancer treatment. frontiersin.org
While direct studies on 7H-pyrrolo[3,2-f]quinoxaline are limited in this specific context, structurally related tricyclic quinoxaline-containing compounds are recognized for their potential as Mcl-1 inhibitors. mdpi.comresearchgate.net For example, 3H-pyrrolo-[1,2,3-de] quinoxalines are structurally analogous to known classes of potent Mcl-1 inhibitors. mdpi.com The development of small molecules that potently and selectively bind to the BH3 binding groove of the Mcl-1 protein is a key area of research. frontiersin.orgacs.org Fragment-based screening and structure-based design have led to the discovery of tricyclic indole (B1671886) carboxylic acids that bind to Mcl-1 with high affinity and selectivity over other Bcl-2 family members like Bcl-xL. acs.org
Indirect methods of targeting Mcl-1 have also been explored. These strategies include inhibiting the transcription and translation of the Mcl-1 gene or promoting its degradation. frontiersin.org For instance, inhibitors of cyclin-dependent kinases (CDKs), such as CDK5 and CDK9, have been shown to downregulate Mcl-1 protein levels, thereby sensitizing cancer cells to other apoptotic stimuli. frontiersin.orgnih.gov A CDK5 inhibitor was found to reduce Mcl-1 levels in a concentration-dependent manner in pancreatic cancer cell lines, which in turn sensitized the cells to Bcl-2 inhibitors like navitoclax. nih.gov This highlights the therapeutic potential of combining Mcl-1-targeting strategies, for which pyrroloquinoxaline scaffolds remain promising candidates, with other pro-apoptotic agents. researchgate.netnih.gov
Antioxidant Mechanisms
Quantitative Evaluation of Radical Scavenging Efficiency (e.g., DPPH Radical Scavenging Assay)
The antioxidant potential of pyrrolo[2,3-b]quinoxaline derivatives has been quantitatively assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. iomcworld.comcabidigitallibrary.org
In a study evaluating five different pyrrolo[2,3-b]quinoxaline derivatives, their DPPH scavenging activity was compared against the standard antioxidant quercetin. nih.gov While the derivatives generally showed lower activity than quercetin, significant differences were observed among them, highlighting the influence of their chemical structure on antioxidant capacity. nih.gov The compound ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (designated as 3a) was identified as the most effective DPPH radical scavenger among the tested series. nih.govnih.gov
The table below summarizes the DPPH scavenging activity for a series of synthesized pyrrolo[2,3-b]quinoxalines.
| Compound ID | % DPPH Scavenging (at 128 µg/mL) |
| 3a | 24% |
| 3b | 7% |
| 3c | 20% |
| 3d | 9% |
| 3e | 18% |
| Data sourced from RSC Advances. nih.gov |
These findings indicate that even modest structural changes can significantly impact the radical scavenging efficiency of the pyrroloquinoxaline core. nih.gov
Thermodynamic and Kinetic Basis of Antioxidant Action (e.g., Hydroxyl Radical Scavenging)
Beyond general radical scavenging, the specific mechanism and efficiency of pyrrolo[2,3-b]quinoxaline derivatives in neutralizing highly reactive oxygen species like the hydroxyl radical (HO•) have been investigated through computational studies. nih.govresearchgate.net These studies provide insights into the thermodynamic feasibility and kinetic rates of the antioxidant reactions. acs.orgacs.org
Kinetic studies on related antioxidant compounds provide a framework for understanding these high reaction rates. For example, the reaction between indole-3-carbinol (B1674136) and the hydroxyl radical in an aqueous solution has a diffusion-controlled rate constant, indicating a very rapid reaction. acs.org Similarly, the reduced form of pyrroloquinolinequinone (PQQH2) shows a radical-scavenging activity 7.4 times higher than that of vitamin C. nih.gov
The table below presents the calculated kinetic data for the hydroxyl radical scavenging activity of compound 3a.
| Reaction Environment | Scavenged Radical | Overall Rate Constant (k) |
| Pentyl Ethanoate (nonpolar) | HO• | 8.56 × 10⁸ M⁻¹ s⁻¹ |
| Pentyl Ethanoate (nonpolar) | HOO• | Ineffective Scavenger |
| Data sourced from RSC Advances and PubMed. nih.govresearchgate.net |
The high rate constant for hydroxyl radical scavenging suggests that the reaction is highly efficient, positioning these pyrroloquinoxaline derivatives as promising antioxidant agents. researchgate.net
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Impact of Substituent Modifications on Molecular Interactions and Biological Function
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For pyrroloquinoxaline and related quinoxaline derivatives, SAR studies have provided valuable insights into the features required for anticancer, anti-inflammatory, and kinase inhibitory functions. mdpi.comnih.gov
The nature and position of substituents on the heterocyclic core play a definitive role in the compound's efficacy. nih.gov In one study on 2-substituted pyrrolo[2,3-b]quinoxalines as TNF-α inhibitors, the substituent at the C-2 position was found to be key. nih.gov The effectiveness followed the order: aryl moiety > long-chain alkyl/hydroxyl alkyl > H/t-butyl. nih.gov This indicates that a larger, aromatic group at this position enhances the inhibitory activity. nih.gov
For anticancer activity, different structural modifications have been found to be critical. In a series of quinoxaline derivatives, the presence of electron-releasing groups like methoxy (B1213986) (OCH₃) was essential for activity, while electron-withdrawing groups such as fluorine (F) diminished it. mdpi.com Similarly, for pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, substitution with an aromatic group at the R2 position led to the most active compounds against Mycobacterium tuberculosis. semanticscholar.org
In the context of Eph tyrosine kinase inhibition, SAR studies on pyrrolo[3,2-b]quinoxaline derivatives revealed that adding a methyl or fluorine substituent at the R1 position led to higher thermal stabilization of the kinase, indicating stronger binding. uzh.ch
The table below summarizes key SAR findings for various quinoxaline-based scaffolds.
| Scaffold | Target/Activity | Favorable Substituents | Unfavorable Substituents | Source |
| Pyrrolo[2,3-b]quinoxaline | TNF-α Inhibition | Aryl group at C-2 | Small alkyl groups (H, t-butyl) at C-2 | nih.gov |
| Quinoxaline | Anticancer | Electron-releasing groups (e.g., OCH₃) | Electron-withdrawing groups (e.g., F, NO₂) | mdpi.com |
| Pyrrolo[1,2-a]quinoxaline | Antimycobacterial | Aromatic group at R2 | - | semanticscholar.org |
| Pyrrolo[3,2-b]quinoxaline | Eph Kinase Inhibition | Methyl or fluorine at R1 | - | uzh.ch |
These studies underscore that strategic modification of the pyrroloquinoxaline nucleus is a viable approach to optimize potency and selectivity for various biological targets. mdpi.comnih.gov
Comparative Analysis of Biological Profiles Across Related Pyrroloquinoxaline Scaffolds (e.g., pyrrolo[3,2-f] vs. pyrrolo[2,3-b] vs. pyrrolo[3,2-b]quinoxalines)
The arrangement of the pyrrole (B145914) ring fused to the quinoxaline core results in several isomers, with the position of the pyrrole nitrogen atom profoundly influencing the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets. The three key isomers—linear pyrrolo[2,3-b]quinoxaline and the angular pyrrolo[3,2-b]quinoxaline and this compound—exhibit distinct biological profiles, ranging from broad-spectrum anticancer activity to highly specific enzyme inhibition.
The this compound scaffold, in particular, remains the least explored of the main isomers, though its chemical synthesis has been reported. ias.ac.intandfonline.comdntb.gov.ua The combination of the pharmacologically significant pyrrole and quinoxaline moieties suggests a high potential for diverse biological activities. ias.ac.in Studies on the closely related angular scaffold, 7-phenyl-3H-pyrrolo[3,2-f]quinolinone, provide insight into how this specific geometry can dictate biological function. These compounds were identified as antimitotic agents that act via tubulin depolymerization but were notably devoid of the aromatase inhibition seen in their geometric isomers, highlighting the critical role of the scaffold's architecture in determining its mechanism of action. nih.gov
In contrast, the linear pyrrolo[2,3-b]quinoxaline scaffold has been more extensively studied. Derivatives of this isomer have demonstrated a broad range of biological effects, including anticancer and antimicrobial activities. researchgate.net Certain substituted pyrrolo[2,3-b]quinoxalines have shown anti-proliferative effects against various human cancer cell lines, such as prostate (PC3), colorectal (Caco-2), and cervical (HeLa) cancers. researchgate.net The biological activity of these compounds also extends to antibacterial properties against both E. coli and B. spizizenii. researchgate.net Furthermore, derivatives of this scaffold have been investigated for their potential as antioxidants and as inhibitors of phosphodiesterase 4 (PDE4), which is implicated in inflammatory pathways. researchgate.netrsc.org
The angular pyrrolo[3,2-b]quinoxaline scaffold is distinguished by its well-documented activity as a potent inhibitor of protein kinases, which are crucial regulators of cell signaling. nih.govuzh.ch Researchers have successfully designed derivatives of this scaffold to target the Ephrin (Eph) family of receptor tyrosine kinases, which are involved in cancer development and angiogenesis. nih.govrsc.org These compounds can act as both type I1/2 and type II kinase inhibitors, binding to different conformational states of the kinase's ATP-binding site. uzh.ch The specific binding mode is a key feature of this scaffold; for instance, a type II inhibitor was confirmed by X-ray crystallography to bind the DFG-out (inactive) conformation of the EphA3 kinase, inducing a stable complex with a very slow dissociation rate. uzh.ch This high-affinity, specific binding makes the pyrrolo[3,2-b]quinoxaline core a promising framework for developing selective kinase inhibitors for therapeutic use. nih.govuzh.ch
The distinct biological activities stemming from the isomeric pyrroloquinoxaline cores underscore the importance of the nitrogen atom's placement in the fused heterocyclic system. This structural variation directly impacts the molecule's ability to interact with specific biological targets, leading to differentiated pharmacological profiles for each scaffold.
Table 1: Comparative Biological Activities of Pyrroloquinoxaline Isomers
| Scaffold | Isomer Type | Key Biological Activities | Primary Molecular Targets | Research Findings |
| This compound | Angular | Antimitotic (in related quinolinones) nih.gov | Tubulin nih.gov | A related quinolinone scaffold showed activity, but was devoid of aromatase activity seen in other isomers. nih.gov The quinoxaline scaffold itself is less characterized biologically. ias.ac.in |
| pyrrolo[2,3-b]quinoxaline | Linear | Anticancer, Antimicrobial, Antioxidant, Anti-inflammatory researchgate.netrsc.org | PDE4, various bacterial and cancer cell lines researchgate.net | Shows broad anti-proliferative activity against multiple cancer cell lines and inhibitory activity against specific bacteria. researchgate.net |
| pyrrolo[3,2-b]quinoxaline | Angular | Kinase Inhibition nih.govuzh.ch | Eph Tyrosine Kinases (e.g., EphA3, EphB4) nih.govuzh.ch | Acts as a potent and selective type I1/2 and type II kinase inhibitor, with a well-defined binding mode to the ATP-binding site. uzh.ch |
Synthetic Derivatives and Analogues of 7h Pyrrolo 3,2 F Quinoxaline: Design and Diverse Synthesis
Design Principles for Expanded Chemical Space and Functionalization
The expansion of the chemical space for 7H-pyrrolo[3,2-f]quinoxaline is guided by several key design principles. A primary strategy involves the fusion of additional ring systems to the core structure, thereby increasing its aromatic and conjugated π-system. acs.org This approach is intended to enhance charge delocalization in charged intermediates, which can lead to improved stability and modified electronic properties. acs.org For instance, the introduction of a trivalent π-donor nitrogen atom through fusion can increase the electron density in the π-system, potentially lowering the reduction potential of the molecule. acs.org
Another important design principle is post-functionalization (PF), where substituents with known electronic and steric properties are rationally introduced onto the molecular scaffold. rsc.org This allows for the systematic exploration of the local chemical space and the fine-tuning of the molecule's properties. rsc.org The N6-atom in the indolo[2,3-b]quinoxaline scaffold, an analogue of this compound, provides a handle for such derivatization. acs.org
Furthermore, the concept of "privileged scaffolds" is a guiding principle in the design of 7H-pyrrolo[3,2-f]quinazoline derivatives, a related class of compounds. This strategy leverages scaffolds that are known to bind to multiple biological targets to create libraries of compounds with diverse pharmacological potential. nih.gov The synthesis of 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, for example, has been a focus due to its wide range of pharmacological activities. nih.gov
Synthesis of Functionalized this compound Derivatives with Varied Substituents
A variety of synthetic methodologies have been developed to introduce diverse substituents onto the this compound core, enabling the creation of functionalized derivatives.
One notable method is a one-pot, three-component reaction involving arylglyoxals, quinoxalin-6-amine, and 4-hydroxycoumarin (B602359). ias.ac.inuco.es This acid-catalyzed reaction is efficient and operationally simple, producing new functionalized this compound derivatives in good yields with water as the only byproduct. ias.ac.inuco.es This method has been shown to be compatible with a range of substituents on the arylglyoxal component, including nitro, chloro, bromo, methyl, methoxy (B1213986), phenyl, and naphthyl groups. ias.ac.in The reactivity in this transformation is influenced by the electronic nature of the substituents, with electron-withdrawing groups on the arylglyoxals leading to higher reactivity than electron-donating groups. ias.ac.in
Another approach involves the use of multicomponent reactions (MCRs), which bring together three or more components in a single reaction vessel to form multiple new bonds. ias.ac.in MCRs are recognized for their synthetic efficiency, atom economy, and alignment with the principles of green chemistry. ias.ac.in For instance, a three-component domino reaction of quinoxalin-6-amine, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds in ethanol (B145695), catalyzed by acetic acid, yields pyrrolo[3,2-f]quinoxaline derivatives with excellent regioselectivity and good yields under mild conditions. researchgate.net
The functionalization of related quinoxaline (B1680401) systems has also been achieved through various catalytic methods. For example, gold-catalyzed intramolecular hydroamination of alkynes has been used to synthesize functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines. mdpi.comresearchgate.net This protocol is compatible with a variety of functional groups, including halogens, alkoxyl, cyano, ketone, and ester groups. mdpi.comresearchgate.net Additionally, palladium-mediated catalysts have been employed in the synthesis of substituted pyrrolo[2,3-b]quinoxalines. mdpi.com
The following table summarizes the synthesis of various this compound derivatives and their yields from a three-component reaction.
| Entry | R | Product | Yield (%) |
| 1 | C6H5 | 4a | 78 |
| 2 | 4-ClC6H4 | 4b | 92 |
| 3 | 4-BrC6H4 | 4c | 95 |
| 4 | 4-NO2C6H4 | 4d | 85 |
| 5 | 4-CH3C6H4 | 4e | 75 |
| 6 | 4-CH3OC6H4 | 4f | 72 |
| 7 | [1,1'-Biphenyl]-4-yl | 4g | 81 |
| 8 | 2-ClC6H4 | 4h | 88 |
| 9 | 2-CH3C6H4 | 4i | 73 |
| 10 | 3-CH3C6H4 | 4j | 76 |
| 11 | 2,4-diClC6H3 | 4k | 91 |
| 12 | 2-CH3OC6H4 | 4l | 72 |
| 13 | Naphthalen-1-yl | 4m | 83 |
| 14 | Naphthalen-2-yl | 4n | 86 |
| Data sourced from a study on the one-pot, three-component synthesis of this compound derivatives. ias.ac.in |
Development of Chemical Libraries for Mechanistic Exploration and Screening
The development of chemical libraries based on the this compound scaffold and its analogues is a crucial strategy for mechanistic exploration and high-throughput screening (HTS). nih.gov These libraries provide a diverse set of compounds that can be used to identify novel chemical modulators of various biological targets. nih.gov
The modular and convergent synthetic routes available for quinoxaline-based scaffolds facilitate the generation of derivative libraries. acs.org For example, multicomponent reactions (MCRs) are a powerful tool for efficiently constructing diverse heterocyclic molecules, making them well-suited for library generation for drug discovery. ias.ac.inresearchgate.net The operational simplicity and flexibility of MCRs allow for the rapid synthesis of a wide range of analogues with varied substitution patterns. researchgate.net
The concept of "privileged scaffolds" plays a significant role in the design of these libraries. nih.gov By utilizing a core structure known to interact with multiple biological targets, researchers can generate libraries of compounds with a higher probability of exhibiting interesting pharmacological activities. nih.gov The 7H-pyrrolo[3,2-f]quinazoline scaffold, a close relative, is considered a potential privileged scaffold due to the diverse biological activities of its derivatives. nih.gov
The synthesis of libraries of indolo[2,3-b]quinoxaline derivatives has been undertaken to identify structure-property relationships for applications in nonaqueous redox flow batteries. acs.org Similarly, libraries of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been synthesized to explore their potential as Akt kinase inhibitors. tandfonline.com These focused libraries allow for a systematic investigation of how structural modifications impact a specific function or activity.
Structure-Activity Relationship (SAR) Studies through Systematic Analogue Synthesis
Systematic analogue synthesis is a cornerstone of structure-activity relationship (SAR) studies for this compound and its related structures. By methodically altering the substituents at various positions on the scaffold and evaluating the resulting changes in biological activity, researchers can delineate the structural features required for potency and selectivity. acs.org
For instance, in the development of pyrroloquinoxaline derivatives as 5-HT3 receptor agonists, SAR studies have been crucial in identifying the structural elements that improve binding affinity. acs.org These studies have involved the synthesis of a series of novel pyrroloquinoxalines with different substitution patterns to probe the spatial dimensions of the receptor's binding pockets. acs.org
Similarly, SAR studies on pyrrolo[1,2-a]quinoxaline-based Sirt6 activators involved the introduction of various functional side chains to explore their effects on potency and cytotoxicity. nih.gov These studies revealed that hydrophobic groups on the tricyclic ring were generally beneficial for activating Sirt6, while hydrophilic substituents were unfavorable. nih.gov
In the context of anticancer agents, SAR studies of quinoxaline derivatives have shown that the nature and position of substituents significantly influence their activity. For some series, electron-releasing groups were found to be essential for activity, while for others, electron-withdrawing groups produced higher activity. mdpi.com For example, for a series of quinoxalines with ester and amide groups, an electron-releasing methoxy group was found to be crucial for activity against several cancer cell lines. mdpi.com
The following table illustrates the impact of different substituents on the Sirt6 activating effect of pyrrolo[1,2-a]quinoxaline derivatives.
| Compound | R | Sirt6 Activation Fold (at 100 µM) |
| 66 | H | 4.85 |
| 68 | 8-CH3 | 5.65 |
| 69 | 8-OCH3 | 4.20 |
| 70 | 8-F | 2.53 |
| 71 | 7-COOCH3 | 4.51 |
| 72 | 7-CH2OH | 2.69 |
| 73 | 7-CONH2 | 1.13 |
| 75 | 1-CH2OH | 1.25 |
| 76 | 1-Br | 5.23 |
| Data adapted from a study on pyrrolo[1,2-a]quinoxaline-based Sirt6 activators. nih.gov |
These systematic SAR studies, enabled by the diverse synthetic methodologies available, are essential for optimizing the properties of this compound derivatives for their intended applications.
Q & A
Q. What validation protocols ensure reproducibility in biological assays for these compounds?
- Methodology :
- Inter-laboratory validation : Share compounds with independent labs for IC50 determination against standardized cell lines .
- Positive controls : Include reference inhibitors (e.g., PF-06651600 for JAK3) to benchmark activity .
- Dose-response curves : Use ≥3 independent replicates with Hill slope analysis to confirm potency trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
